![molecular formula C16H20N4O B7571782 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile, also known as BMS-986168, is a small molecule drug that has been developed for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. This drug has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of a wide range of diseases.
Mechanism of Action
The exact mechanism of action of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain immune cells, such as T cells and B cells, which play a key role in the development of various diseases. By inhibiting the activity of these cells, 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile can help to reduce inflammation and modulate the immune response, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical models. This drug has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile has been shown to inhibit the activation of immune cells, such as T cells and B cells, which play a key role in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is its potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In addition, this drug has a favorable safety profile, making it a promising candidate for clinical development. However, one of the main limitations of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is its high cost and limited availability, which may limit its use in certain research settings.
Future Directions
There are several future directions for the development of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile. One potential direction is the development of combination therapies, where 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is used in combination with other drugs to enhance its therapeutic effects. Another potential direction is the development of new formulations of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile, such as sustained-release formulations, to improve its pharmacokinetic properties. Finally, future studies may focus on the development of new indications for 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile, such as the treatment of other autoimmune disorders or inflammatory diseases.
Synthesis Methods
The synthesis of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile involves several steps, including the preparation of the key intermediate 4-(2-Oxoimidazolidin-1-yl)piperidine, which is then reacted with 4-(bromomethyl)benzonitrile to form the final product. The synthesis of this drug has been optimized to provide high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this drug has potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. This drug has also been shown to have a favorable safety profile, making it a promising candidate for clinical development.
properties
IUPAC Name |
4-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-11-13-1-3-14(4-2-13)12-19-8-5-15(6-9-19)20-10-7-18-16(20)21/h1-4,15H,5-10,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBYULKYHNHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.